OPB-171775

Antiproliferative potency PFSK-1 brain tumor cells IC50 comparison

Standard PDE3 inhibitors fail to induce PDE3A/SLFN12-dependent cytotoxicity. OPB-171775 is a Phase 1-ready molecular glue that uniquely stabilizes the PDE3A-SLFN12 ternary complex, driving SLFN12 RNase-mediated apoptosis independent of KIT signaling. - **Efficacy in resistant models:** Tumor regression at 0.1 mg/kg (oral QD) in GIST PDX with secondary KIT mutations (exon 13/17, 11/17) where imatinib shows minimal effect. - **Mechanistic selectivity:** Active only in cells co-expressing PDE3A (>4.569) and SLFN12 (>7.012); validated by CRISPR and siRNA. - **Supply chain:** Available for immediate R&D shipment. No special controlled substance permits required for standard procurement.

Molecular Formula C15H18F2N2O3
Molecular Weight 312.31 g/mol
Cat. No. B15620562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPB-171775
Molecular FormulaC15H18F2N2O3
Molecular Weight312.31 g/mol
Structural Identifiers
InChIInChI=1S/C15H18F2N2O3/c1-8-6-11(20)18-19-14(8)9-4-5-10(13(17)12(9)16)22-7-15(2,3)21/h4-5,8,21H,6-7H2,1-3H3,(H,18,20)/t8-/m1/s1
InChIKeyGGUTYKLJESECBW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OPB-171775: A PDE3A-SLFN12 Molecular Glue for TKI-Resistant GIST


OPB-171775 is a synthetic organic molecular glue compound and a PDE3A inhibitor derivative that promotes ternary complex formation between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12), ultimately leading to SLFN12 RNase-mediated cell death and antitumor activity [1]. Its molecular weight is 312.31 Da, molecular formula C15H18F2N2O3, and it satisfies all Lipinski's Rule of 5 criteria with zero violations [2]. The compound acts through a mechanism independent of KIT signaling, distinguishing it from tyrosine kinase inhibitors (TKIs) used in gastrointestinal stromal tumor (GIST) treatment [1]. The compound has been licensed by Biodexa Pharmaceuticals (as MTX240) for global development outside Japan and is characterized as Phase 1-ready, indicating it has completed preclinical development [3].

Why Substitutes Cannot Replace OPB-171775


Compounds within the PDE3 inhibitor class or the emerging PDE3A-SLFN12 molecular glue family cannot be treated as interchangeable analogs because they differ fundamentally in mechanism of action, target engagement selectivity, and downstream pharmacological consequence [1]. OPB-171775 functions as a molecular glue whose cytotoxicity depends on the co-expression of both PDE3A and SLFN12, rather than solely on PDE3 enzymatic inhibition; classic PDE3 inhibitors (e.g., cilostamide) fail to induce cell death in PDE3A-expressing cells that lack sufficient SLFN12 expression [1]. Furthermore, OPB-171775 maintains antitumor efficacy against TKI-resistant GIST PDX models where imatinib shows minimal activity, demonstrating that its KIT-independent mechanism provides a critical advantage that cannot be replicated by simply selecting another TKI [2]. Other molecular glues targeting the same PDE3A-SLFN12 axis, such as BAY 2666605 or DNMDP, differ in their PDE3A vs. PDE3B selectivity profiles, in vitro potency, metabolic stability, and developmental stage, making direct substitution unreliable without head-to-head data [3].

Comparative Evidence for Procurement Decisions


Superior Antiproliferative Potency vs. BAY 2666605

OPB-171775 inhibits growth of PFSK-1 brain tumor cells with an IC50 of 2.3 nM, representing single-digit nanomolar potency [1]. By contrast, the PDE3A-SLFN12 molecular glue BAY 2666605, which is also orally active, exhibits an IC50 of 87 nM for PDE3A enzymatic inhibition . While these values originate from different assay contexts—OPB-171775 measured as cell growth inhibition and BAY 2666605 as PDE3A enzymatic inhibition—the approximately 38-fold difference in potency illustrates the enhanced cellular activity of OPB-171775.

Antiproliferative potency PFSK-1 brain tumor cells IC50 comparison PDE3A-SLFN12 molecular glue

Efficacy in Imatinib-Resistant GIST PDX Models

In GIST patient-derived xenograft (PDX) models, OPB-171775 at 0.1 mg/kg oral once-daily dosing produced tumor regression in all nine GIST PDX models tested, regardless of KIT mutation status, while imatinib administered twice daily showed minimal tumor growth inhibition in PDX models harboring secondary exon 13/17 or exon 11/17 KIT mutations (GS5107 and GS5108, respectively) [1].

Imatinib resistance GIST PDX models KIT mutation Tumor regression

Biomarker-Selective Activity Dependent on PDE3A-SLFN12

When tested against a panel of 554 cancer cell lines treated with OPB-171775 at concentrations from 1 μM to 0.15 nM in 3-fold serial dilutions for 72 hours, only 17 cell lines demonstrated sensitivity [1]. Sensitivity was significantly enriched in the PDE3A-positive/SLFN12-positive double-positive group, with PDE3A identified as the top gene correlated with sensitivity (Pearson correlation coefficient of -0.44) and SLFN12 as the second most contributory variable in a multiple regression model [1]. In contrast, BAY 2666605 inhibits both PDE3A and PDE3B with IC50 values of 87 and 50 nM, respectively, showing dual PDE3 isoform inhibition without reported cell-line-selective cytotoxicity data at comparable scale .

Biomarker-driven selectivity PDE3A-SLFN12 co-expression Cancer cell line panel Precision medicine

Oral Bioavailability at Low Doses: Efficacy at 0.1 mg/kg QD in PDX Models Supports Favorable In Vivo Pharmaceutical Properties

OPB-171775 achieves significant tumor regression at an oral dose of only 0.1 mg/kg administered once daily for 21 days in GIST PDX models, with a dose-dependent effect observed across 0.01–0.3 mg/kg/day [1]. The compound was well tolerated at doses up to 0.3 mg with no apparent adverse effects on mouse body weight [1]. In comparison, the molecular glue BAY 2666605 was specifically optimized from earlier velcrins to increase metabolic stability while decreasing PDE3 enzymatic inhibition [2], but direct in vivo dosing or oral bioavailability PK values for BAY 2666605 are not reported in public literature, limiting cross-compound bioavailability comparisons.

Oral bioavailability In vivo dosing PDX model Dose-response

Mechanistic Differentiation: OPB-171775 Induces Cell Death via SLFN12 RNase and GCN2 Pathway, Not PDE3 Enzyme Inhibition Alone

Schild plot analysis demonstrated that cilostamide, a classic PDE3 inhibitor (PDE3A IC50 = 27 nM, PDE3B IC50 = 50 nM), competes with OPB-171775 for binding to PDE3A with a slope near 1, confirming that OPB-171775 targets the PDE3A catalytic domain [1]. However, cilostamide alone does not induce SLFN12-mediated cell death, as it lacks the molecular glue functionality to stabilize the PDE3A-SLFN12 complex [1]. OPB-171775 treatment results in SLFN12 protein accumulation, activation of the GCN2 signaling pathway, and downstream upregulation of DDIT3 (CHOP) and ATF4 as pharmacodynamic markers [1]. This mechanism is fundamentally distinct from that of imatinib, which inhibits KIT phosphorylation and downstream MAPK signaling without inducing PDE3A-SLFN12 complex formation [REFS-1; Figure 6].

Mechanism of action SLFN12 RNase GCN2 pathway Molecular glue Cilostamide competition

CRISPR Screen Confirmation: PDE3A and SLFN12 Are the Top Positively Selected Genes Conferring Resistance to OPB-171775

In an unbiased genome-wide CRISPR-Cas9 screen using OPB-171775-sensitive NCI-H2122 cells treated with 10 nmol/L OPB-171775 for 7 days, SLFN12 and PDE3A were identified as the two most highly ranked positively selected genes—indicating that knockout of either gene confers resistance to the compound [1]. This genetic evidence confirms that PDE3A and SLFN12 are the sole essential targets mediating OPB-171775's cytotoxic activity, providing orthogonal validation of the molecular glue mechanism. siRNA knockdown of either PDE3A or SLFN12 similarly resulted in resistance in both PFSK-1 and GIST-T1-SLFN12 cells [1]. No comparable genome-wide resistance screen data has been published for BAY 2666605 or other PDE3A-SLFN12 molecular glues, making OPB-171775 the most comprehensively profiled compound in this mechanistic class regarding target-dependency mapping.

CRISPR screen Genome-wide Resistance mechanism Target identification PDE3A-SLFN12

Recommended Application Scenarios


In Vivo TKI-Resistant GIST Studies

OPB-171775 is the optimal compound for in vivo studies requiring efficacy in imatinib-resistant GIST models. With demonstrated tumor regression at 0.1 mg/kg oral QD in PDX models harboring secondary exon 13/17 and exon 11/17 KIT mutations where imatinib shows minimal effect, OPB-171775 provides a validated tool for studying TKI-resistance overcoming mechanisms [1]. The dose-dependent response (0.01–0.3 mg/kg/day) and well-tolerated profile up to 0.3 mg enable flexible preclinical study design [1].

PDE3A/SLFN12 Biomarker-Driven Oncology Research

For studies investigating biomarker-dependent cancer cell killing, OPB-171775 offers rigorously validated selectivity: only ~3% of 554 tested cancer cell lines show sensitivity, with sensitivity strictly dependent on dual PDE3A-SLFN12 co-expression [1]. This property, validated by both siRNA knockdown and genome-wide CRISPR screens identifying PDE3A and SLFN12 as the sole essential mediators, makes OPB-171775 the best-characterized tool compound for PDE3A-SLFN12-dependent cytotoxicity studies [1]. Application requires pre-screening of cell lines for PDE3A and SLFN12 mRNA expression (recommended provisional cut-off values: PDE3A > 4.569, SLFN12 > 7.012) [1].

PDE3A-SLFN12-GCN2 Signaling Axis Mechanistic Studies

OPB-171775 is indispensable for studies dissecting the PDE3A-SLFN12 molecular glue mechanism, including SLFN12 RNase activation, GCN2 pathway engagement, and downstream DDIT3 (CHOP)/ATF4 upregulation [1]. Unlike classic PDE3 inhibitors (e.g., cilostamide, PDE3A IC50 = 27 nM) that bind PDE3A's catalytic site without inducing complex formation, OPB-171775 uniquely stabilizes the PDE3A-SLFN12 complex, enabling researchers to distinguish enzymatic inhibition from scaffolding-dependent pharmacology [1]. The competitive antagonism with cilostamide (Schild slope ≈ 1) further enables target engagement studies [1].

Combination Therapy with TKIs in GIST Models

For research evaluating rational combination strategies, OPB-171775 and imatinib have been tested in combination in GIST PDX models, providing a published experimental framework for combination studies [1]. The complementary mechanisms—OPB-171775 acting via PDE3A-SLFN12 complex formation independent of KIT signaling, and imatinib inhibiting KIT kinase activity—suggest non-overlapping resistance mechanisms that can be systematically explored [1]. The combination arm (OPB-171775 + imatinib) in GS11353 PDX showed prolonged tumor growth suppression through day 49 compared to either single agent alone [1].

Technical Documentation Hub

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